molecular formula C11H10N2O2 B1518147 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid CAS No. 896049-21-1

1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1518147
CAS No.: 896049-21-1
M. Wt: 202.21 g/mol
InChI Key: KCVWZQCSHAEPIG-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a pyridin-4-ylmethyl group and a carboxylic acid group at the 2-position. Pyrrole-2-carboxylic acid derivatives are known for diverse bioactivities, including antitumor and kinase-inhibiting properties . The pyridin-4-ylmethyl substituent may further modulate pharmacokinetic properties, such as lipophilicity and hydrogen-bonding capacity, making this compound of interest in medicinal chemistry and drug design. Its ester derivative, methyl 1-((pyridin-4-yl)methyl)-1H-pyrrole-2-carboxylate (CAS: 2598920-39-7), has been reported, and hydrolysis of this ester would yield the target carboxylic acid .

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVWZQCSHAEPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of pyridin-4-ylmethylamine with pyrrole-2-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

  • Substitution: Substitution reactions can occur at the pyridine or pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduced pyrrole derivatives.

  • Substitution: Substituted pyrrole and pyridine derivatives.

Scientific Research Applications

Anticancer Research

One of the most promising applications of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is as an inhibitor in cancer therapy. Recent studies have shown that derivatives of pyrrole can selectively inhibit the ERK5 mitogen-activated protein kinase pathway, which is implicated in cellular proliferation and survival in cancer cells. For instance, modifications to the basic structure have led to the development of potent ERK5 inhibitors with nanomolar potency, demonstrating potential for therapeutic use in cancer treatment .

Neuroprotective Effects

Research has indicated that certain pyrrole derivatives exhibit neuroprotective properties. Compounds similar to 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid have been evaluated for their ability to inhibit apoptosis in neuronal cell lines. While initial studies did not show significant inhibitory effects on apoptosis induced by Act D and TNF-α, ongoing research aims to optimize these compounds for enhanced neuroprotective activity .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex structures. For example, it can participate in cyclization reactions that yield diverse pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals .

Data Tables

Application AreaCompound ActivityReferences
Anticancer ResearchInhibition of ERK5 pathway
Neuroprotective EffectsPotential inhibition of apoptosis
Organic SynthesisBuilding block for pyrrole derivatives

Case Study 1: ERK5 Inhibition

A study focused on optimizing 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid derivatives for enhanced potency against ERK5 showed that specific modifications increased selectivity and reduced off-target effects. The study highlighted a novel compound that demonstrated significant efficacy in mouse tumor xenograft models, suggesting a viable path for further development into a therapeutic agent .

Case Study 2: Neuroprotection

In another investigation, researchers explored the neuroprotective effects of pyrrole derivatives on human hepatocyte cell lines. Although initial results were inconclusive regarding apoptosis inhibition, subsequent modifications to the chemical structure are being tested to improve efficacy. This ongoing research aims to establish a clearer link between structural features and biological activity .

Mechanism of Action

The mechanism by which 1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid with structurally or functionally related pyrrole-2-carboxylic acid derivatives:

Compound Name Structural Features Synthesis Yield/Purity Key Properties/Applications Evidence ID
1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid Pyridin-4-ylmethyl at N1, COOH at C2 Derived from ester hydrolysis (theoretical) Potential bioactivity; tunable solubility
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Fused pyrrole-pyridine ring, COOH at C2 95% yield Model compound for heterocyclic studies
1-{N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-1H-pyrrole-2-carboxylic acid Amino acid-pyrrole hybrid 60% yield, 94.6% HPLC purity Lisinopril impurity; pharmaceutical relevance
N-(4-Methylpyridin-2-yl)-1H-pyrrole-2-carboxamide (221) Pyrrole-2-carboxamide linked to pyridine 27% yield, 99% HLC purity CK1δ inhibitor candidate
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Chloro and methyl substituents Requires chromatographic separation Halogenated building block for drug synthesis
1-Methyl-4-[(1-methyl-1H-imidazol-2-yl)carbonyl]amino]-1H-pyrrole-2-carboxylic acid Imidazole-amide substituent Not reported Potential kinase-targeting scaffold
1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid Ethyl and aryl substituents logP = 3.06, MW = 229.28 High lipophilicity; possible CNS drug lead

Key Comparisons:

Structural Complexity :

  • The target compound’s pyridin-4-ylmethyl group distinguishes it from fused-ring analogs (e.g., 10a ) and halogenated derivatives (e.g., 10b ). Substituents like pyridine or imidazole (e.g., ) introduce varied electronic and steric effects, influencing receptor binding or solubility.

Synthetic Accessibility :

  • High-yield syntheses (e.g., 95% for 10a ) contrast with lower yields for carboxamide derivatives (27% for 221 ). The target compound’s synthesis via ester hydrolysis (unreported in evidence) may face challenges in regioselectivity or purification.

Physicochemical Properties :

  • Lipophilicity varies significantly: 1-Ethyl-4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid has a logP of 3.06 , whereas the pyridin-4-ylmethyl group in the target compound may reduce logP due to the pyridine’s polarity.

Biological Relevance: Amino acid-pyrrole hybrids (e.g., Lisinopril impurities ) highlight the role of carboxylic acid groups in targeting metalloproteases. The target compound’s pyridine moiety could enhance interactions with kinases or receptors, similar to imidazole-containing analogs .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving pyrrole derivatives. The synthesis typically involves the condensation of pyridine derivatives with pyrrole-2-carboxylic acid, leading to the formation of the desired pyrrole structure with a carboxylic acid functional group.

1. Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, a study indicated that certain pyrrole derivatives displayed potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)Cytotoxicity (IC50 μg/mL)
Compound 1>32>64
Compound 5<0.016>64
Compound 143.7>64

These findings suggest that modifications on the pyrrole ring can enhance the antimicrobial efficacy while maintaining low toxicity levels.

2. Anticancer Activity

The anticancer potential of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid has also been explored. Research indicates that compounds with similar structures exhibit moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The activity is often linked to the ability of these compounds to inhibit specific metabolic pathways essential for cancer cell proliferation .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects on ovarian cancer cell lines, revealing that certain derivatives significantly reduced cell viability at concentrations ranging from 10 to 50 μM. The structure-activity relationship (SAR) analysis indicated that substituents on the pyrrole ring influenced the cytotoxicity levels.

3. Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies have suggested that pyrrole derivatives may exhibit anti-inflammatory effects. For example, compounds derived from pyrrole-2-carboxylic acid have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of 1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrrole derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival or cancer cell growth.
  • Quorum Sensing Inhibition : Some studies highlight the ability of pyrrole derivatives to inhibit quorum sensing in bacteria such as Pseudomonas aeruginosa, reducing virulence factor production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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1-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.